molecular formula C22H22N2O4S B12481544 4-[(ethylsulfonyl)(methyl)amino]-N-(4-phenoxyphenyl)benzamide

4-[(ethylsulfonyl)(methyl)amino]-N-(4-phenoxyphenyl)benzamide

Cat. No.: B12481544
M. Wt: 410.5 g/mol
InChI Key: DQEFWPWJODPOPZ-UHFFFAOYSA-N
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Description

4-[(ethylsulfonyl)(methyl)amino]-N-(4-phenoxyphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethylsulfonyl group, a methylamino group, and a phenoxyphenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(ethylsulfonyl)(methyl)amino]-N-(4-phenoxyphenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines

Chemical Reactions Analysis

Types of Reactions

4-[(ethylsulfonyl)(methyl)amino]-N-(4-phenoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may have applications in studying enzyme interactions and protein binding.

    Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(ethylsulfonyl)(methyl)amino]-N-(4-phenoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways The ethylsulfonyl and methylamino groups may interact with enzymes or receptors, altering their activity and leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

  • 4-[(ethylsulfonyl)(methyl)amino]-N-(4-fluorophenyl)benzamide
  • 4-[(ethylsulfonyl)(methyl)amino]-N-(3-piperidin-1-ylpropyl)benzamide
  • 4-[(ethylsulfonyl)(methyl)amino]-N-(1-phenylethyl)benzamide

Uniqueness

4-[(ethylsulfonyl)(methyl)amino]-N-(4-phenoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

4-[ethylsulfonyl(methyl)amino]-N-(4-phenoxyphenyl)benzamide

InChI

InChI=1S/C22H22N2O4S/c1-3-29(26,27)24(2)19-13-9-17(10-14-19)22(25)23-18-11-15-21(16-12-18)28-20-7-5-4-6-8-20/h4-16H,3H2,1-2H3,(H,23,25)

InChI Key

DQEFWPWJODPOPZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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